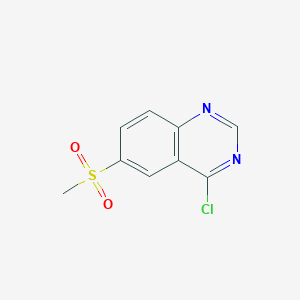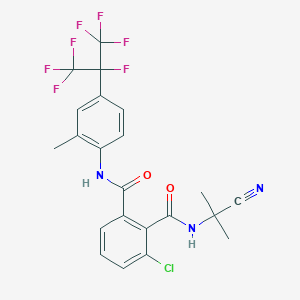
Cyhalodiamide
Übersicht
Beschreibung
Cyhalodiamide is a dicarboxylic acid diamide obtained by the formal condensation of the two carboxy groups of 2-chlorophthalic acid with the amino groups of 4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylaniline and 2-amino-2-methylpropanenitrile .
Synthesis Analysis
The synthesis of Cyhalodiamide can be achieved by a three-step ring-opening ring-closure ring-opening sequence. It starts with the ring-opening of 3-chlorophthalic anhydride with 2-amino-2-methylpropionitrile to the phthalic acid monoamide .
Molecular Structure Analysis
Cyhalodiamide contains a total of 53 bonds; 36 non-H bonds, 15 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 2 secondary amides (aromatic), and 1 nitrile (aliphatic) .
Chemical Reactions Analysis
Cyhalodiamide is a dicarboxylic acid diamide obtained by formal condensation of the two carboxy groups of 2-chlorophthalic acid with the amino groups of 4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylaniline and 2-amino-2-methylpropanenitrile .
Physical And Chemical Properties Analysis
Cyhalodiamide has a density of 1.4±0.1 g/cm³, a boiling point of 469.1±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C. It also has an enthalpy of vaporization of 73.1±3.0 kJ/mol and a flash point of 237.5±28.7 °C .
Wissenschaftliche Forschungsanwendungen
Agrochemical Applications
Cyhalodiamide is identified as a novel agrochemical effective against various Lepidoptera pests, such as Cnaphalocrocis medinalis, Chilo suppressalis, and others. Its distribution and degradation kinetics have been studied in the Chinese rice field environment. A fast and accurate analytical method using a modified QuEChERS method with UPLC-MS/MS was developed to detect cyhalodiamide in rice field environments. The field trials demonstrated that cyhalodiamide degrades easily with half-lives ranging from 4.2 to 13.6 days in rice straw, 8.77 days in paddy soil, and 5.37 to 8.45 days in paddy water. The final residues in brown rice were below safe limits, indicating its environmental safety and effectiveness as an agrochemical (Liu et al., 2018).
Degradation by Microbial Strains
Another significant application of cyhalodiamide (referred to as CyB in the study) involves its degradation by Pseudomonas azotoformans strain QDZ-1, which was isolated from rice field soil. This strain can degrade a wide range of aryloxyphenoxy propanoate (AOPP) herbicides and utilizes CyB as a carbon source for growth. The study cloned and identified a novel gene encoding CyB-hydrolyzing esterase, which is critical for the degradation process. This research highlights the potential of microbial intervention in managing the environmental impact of cyhalodiamide (Nie et al., 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-2-N-(2-cyanopropan-2-yl)-1-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylphenyl]benzene-1,2-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClF7N3O2/c1-11-9-12(20(24,21(25,26)27)22(28,29)30)7-8-15(11)32-17(34)13-5-4-6-14(23)16(13)18(35)33-19(2,3)10-31/h4-9H,1-3H3,(H,32,34)(H,33,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRSYETYEADPBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)NC(=O)C2=C(C(=CC=C2)Cl)C(=O)NC(C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClF7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701023909 | |
| Record name | Cyhalodiamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701023909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyhalodiamide | |
CAS RN |
1262605-53-7 | |
| Record name | Cyhalodiamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262605537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyhalodiamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701023909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYHALODIAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8W4DN7ZFM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of cyhalodiamide and what are its downstream effects?
A1: Cyhalodiamide targets the insect's ryanodine receptors (RyRs), which are calcium channels found in muscle cells. [] While the exact mechanism is not fully elucidated in the provided research, it is known that cyhalodiamide binding to RyRs disrupts calcium ion regulation. This disruption leads to uncontrolled muscle contractions, paralysis, and eventually death of the insect. []
Q2: Can you provide the structural characterization of cyhalodiamide?
A2: * Molecular Formula: C4H6N4S* Molecular Weight: 142.18 g/mol The provided research abstracts do not mention specific spectroscopic data for cyhalodiamide.
Q3: What is known about the material compatibility and stability of cyhalodiamide in various formulations and application conditions?
A3: Cyhalodiamide can be formulated into various pesticide applications, including suspending agents, wettable powders, water-dispersible granules, and emulsifiable concentrates. [] Research shows it can be effectively used as a trunk injection for tree treatment, demonstrating compatibility with organic solvents, co-solvents, and emulsifiers. [] This formulation exhibits long-lasting pesticide effects, indicating good stability within the tree system. []
Q4: Does cyhalodiamide exhibit any catalytic properties, and if so, what are its applications?
A4: The provided research does not suggest any catalytic properties or applications for cyhalodiamide. It primarily focuses on its use as an insecticide.
Q5: Are there any computational chemistry and modeling studies, including simulations, calculations, or QSAR models, related to cyhalodiamide?
A5: The provided research abstracts do not detail any specific computational chemistry studies or QSAR models for cyhalodiamide.
Q6: What is the Structure-Activity Relationship (SAR) of cyhalodiamide? How do structural modifications impact its activity, potency, and selectivity?
A6: The provided research abstracts do not delve into specific SAR studies for cyhalodiamide or discuss the impact of structural modifications on its activity, potency, and selectivity.
Q7: How stable is cyhalodiamide under various conditions, and what formulation strategies are employed to improve its stability, solubility, or bioavailability?
A7: While the research does not explicitly detail cyhalodiamide's stability under various conditions, its use in different formulations like trunk injections [] and wettable powders [] suggests adaptability to different environments. Specifically, the trunk injection formulation containing organic solvents, co-solvents, and emulsifiers indicates strategies to enhance its solubility and delivery within trees. []
Q8: What are the known in vitro and in vivo efficacies of cyhalodiamide? Are there cell-based assays, animal models, or clinical trials available?
A9: Cyhalodiamide has been proven effective against various lepidoptera pests, including Helicoverpa armigera, in laboratory and field trials. [] Field trials demonstrated over 90% control efficacy against H. armigera 3-10 days after treatment, indicating good in vivo efficacy. [] The provided abstracts do not mention cell-based assays or clinical trials.
Q9: Is there any information on the resistance and cross-resistance potential of cyhalodiamide? Are there known resistance mechanisms and relations to other compounds or classes?
A10: While the provided research does not specify resistance mechanisms for cyhalodiamide, some formulations aim to mitigate this issue. For example, combining cyhalodiamide with buprofezin aims to address the insufficient control and potential insect resistance development from using a single agent. [] This suggests that cyhalodiamide might be prone to resistance development, and combination therapies could be a strategy for mitigation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



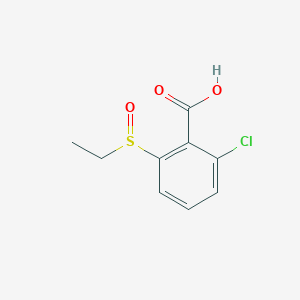
![[2-(2-Methylpropyl)pyrrolidin-2-yl]methanol](/img/structure/B1471220.png)
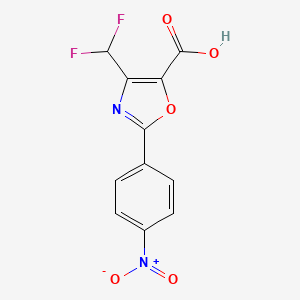
![5-Chloro-2-[(3-nitropyridin-2-yl)oxy]benzonitrile](/img/structure/B1471222.png)
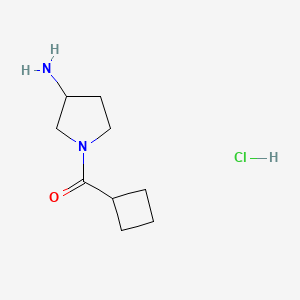
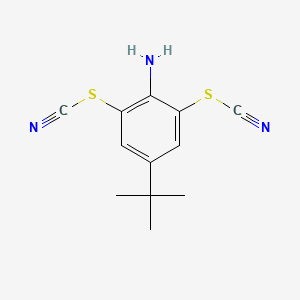


![Methyl {[3-(4-chlorophenyl)-1,2-oxazol-5-yl]carbamoyl}formate](/img/structure/B1471232.png)
